Sub-Nanomolar Biochemical Potency Against DNA-PK: A 6-Fold Improvement Over Clinical Candidate AZD7648
DNA-PK-IN-12 demonstrates an IC50 of 0.1 nM in a biochemical DNA-PK activity assay, representing a 6-fold increase in potency compared to the clinical-stage DNA-PK inhibitor AZD7648, which exhibits an IC50 of 0.6 nM [1]. The compound also surpasses M3814/Nedisertib (IC50 < 3 nM) by approximately 30-fold in terms of biochemical potency [2]. This superior potency is attributed to optimized interactions within the ATP-binding pocket, as detailed in the structure-activity relationship (SAR) studies of the purin-8-one scaffold .
| Evidence Dimension | Biochemical inhibition of DNA-PK kinase activity |
|---|---|
| Target Compound Data | IC50 = 0.1 nM |
| Comparator Or Baseline | AZD7648: IC50 = 0.6 nM; M3814: IC50 < 3 nM |
| Quantified Difference | 6-fold more potent than AZD7648; approximately 30-fold more potent than M3814 |
| Conditions | In vitro DNA-PK kinase activity assay measuring ATP to ADP conversion in the presence of a polypeptide substrate [1] |
Why This Matters
Higher biochemical potency enables lower effective dosing, potentially reducing off-target effects and improving therapeutic windows in preclinical models, which directly impacts procurement decisions for high-sensitivity applications.
- [1] AbMole BioScience. DNA-PK Inhibitors Comparison: AZD-7648, M3814, VX-984. View Source
- [2] Liu K, Yuan X, Yang T, et al. Discovery, Optimization, and Evaluation of Potent and Selective DNA-PK Inhibitors in Combination with Chemotherapy or Radiotherapy for the Treatment of Malignancies. J Med Chem. 2023;66(24):16675-16693. View Source
